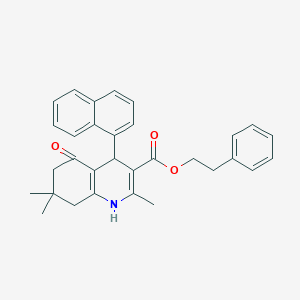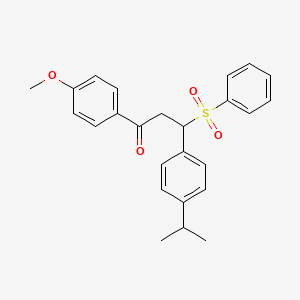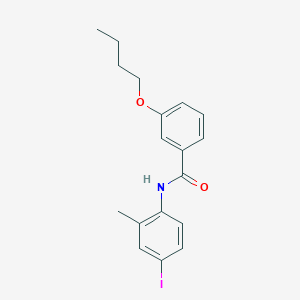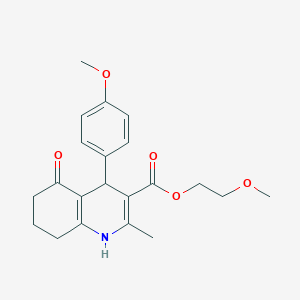acetate](/img/structure/B5112328.png)
methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate, also known as DCMAP, is a chemical compound that has gained significant attention in the field of scientific research. DCMAP is a synthetic derivative of the natural compound, phenylalanine, and has been found to exhibit promising properties in various biological and chemical applications.
Mecanismo De Acción
The mechanism of action of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is not fully understood, but it is believed to involve the inhibition of the proteasome. The proteasome is responsible for degrading misfolded proteins and regulating various cellular processes, including cell cycle progression and apoptosis. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been found to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate have been extensively studied in vitro and in vivo. In cancer cells, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In addition, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate in lab experiments is its potent activity against cancer cells and bacteria. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations. In addition, the mechanism of action of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is not fully understood, which may limit its potential applications in certain research areas.
Direcciones Futuras
Despite the promising properties of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate, there is still much to be explored in terms of its potential applications. Some of the future directions for research on methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate include:
1. Investigating the mechanism of action of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate in more detail to better understand its potential applications.
2. Exploring the use of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate as a potential treatment for other diseases, such as neurodegenerative disorders.
3. Developing new derivatives of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate with improved efficacy and reduced toxicity.
4. Investigating the potential use of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is a synthetic derivative of phenylalanine that has gained significant attention in the field of scientific research. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been found to exhibit potent anticancer and antimicrobial activity, as well as anti-inflammatory and neuroprotective effects. Despite its potential advantages, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action. Nonetheless, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate represents a promising compound for further research and development in various scientific fields.
Métodos De Síntesis
The synthesis of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate involves the reaction of 2,4-dichlorobenzoyl chloride with phenylalanine ethyl ester hydrochloride in the presence of triethylamine and methanol. The resulting product is then treated with methyl iodide to obtain the final product, methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate. The synthesis of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been reported in several scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Aplicaciones Científicas De Investigación
Methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. Several studies have reported that methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate induces cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. methyl [(2,4-dichlorobenzoyl)amino](phenyl)acetate has also been found to exhibit antimicrobial activity against various bacterial strains, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-22-16(21)14(10-5-3-2-4-6-10)19-15(20)12-8-7-11(17)9-13(12)18/h2-9,14H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYLVXAESWXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2,4-dichlorobenzoyl)amino]-2-phenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![1-allyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5112271.png)
![5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)
![dimethyl 2-[1-(3-fluorobenzoyl)-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5112284.png)


![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)
![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)

